molecular formula C5H4Br2N6O2S2 B12693180 3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole CAS No. 93841-30-6

3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole

Cat. No.: B12693180
CAS No.: 93841-30-6
M. Wt: 404.1 g/mol
InChI Key: WCKNZCVNPCVIPD-UHFFFAOYSA-N
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Description

3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of two triazole rings, a sulfonyl group, and dibromo substituents. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole typically involves multi-step synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with dibromo compounds under controlled conditions. The reaction is often catalyzed by acids such as TsOH (p-toluenesulfonic acid) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have significant implications in different scientific and industrial applications .

Mechanism of Action

The mechanism of action of 3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting microbial growth and modulating immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole is unique due to its dibromo substituents and sulfonyl group, which impart distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, distinguishing it from other triazole derivatives .

Properties

CAS No.

93841-30-6

Molecular Formula

C5H4Br2N6O2S2

Molecular Weight

404.1 g/mol

IUPAC Name

5-[dibromo(1H-1,2,4-triazol-5-ylsulfonyl)methyl]sulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C5H4Br2N6O2S2/c6-5(7,16-3-8-1-10-12-3)17(14,15)4-9-2-11-13-4/h1-2H,(H,8,10,12)(H,9,11,13)

InChI Key

WCKNZCVNPCVIPD-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)SC(S(=O)(=O)C2=NC=NN2)(Br)Br

Origin of Product

United States

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